molecular formula C19H22O2 B084075 16-Methylene estrone CAS No. 10506-73-7

16-Methylene estrone

Cat. No.: B084075
CAS No.: 10506-73-7
M. Wt: 282.4 g/mol
InChI Key: DQCXOXIHZXIICM-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Methylene estrone is a synthetically derived steroid that is structurally analogous to the endogenous hormone estrone . This compound is exclusively for research applications and serves as a valuable tool for investigating steroid biochemistry and therapeutic potential. A key area of scientific interest is its function as a potent, mechanism-based affinity alkylator of the enzyme 17β,20α-hydroxysteroid dehydrogenase . By irreversibly inactivating this enzyme, this compound provides researchers with a specific means to study and modulate steroid hormone metabolism pathways. Further research explores the anti-proliferative and potential anti-estrogenic properties of this compound and its structural analogs . Studies on related estrone-16-oxime ethers have demonstrated promising cytotoxic effects against various human cancer cell lines, including cervical, breast, and skin carcinomas . These effects are associated with the induction of apoptosis and disruption of the cell cycle, suggesting a potential role as a starting structure for the development of novel anticancer agents . Researchers utilize this compound to advance understanding of estrogen signaling and to explore new therapeutic strategies for conditions like hormone-dependent cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10506-73-7

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1

InChI Key

DQCXOXIHZXIICM-VXNCWWDNSA-N

SMILES

CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O

Synonyms

16-methylene estrone
16-methylene-estrone
3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one

Origin of Product

United States

Ii. Synthetic Methodologies for 16 Methylene Estrone and Its Derivatives

Direct Synthesis Routes to 16-Methylene Estrone (B1671321)

The introduction of the 16-methylene group onto the estrone scaffold can be achieved through efficient, direct synthetic methods.

A primary route for the synthesis of 16-methylene estrone derivatives involves the use of 16-hydroxymethylidene estrone precursors. nih.govtandfonline.com This method serves as an effective pathway to generate the desired α,β-unsaturated ketone functionality, which is a key feature of this compound. The process starts with the corresponding 16-hydroxymethylidene derivative, which is then converted to the 16-methylene compound. nih.govtandfonline.com For instance, research has demonstrated the one-step synthesis of 16-methylene-13α-oestrone derivatives from their 16-hydroxymethylidene counterparts. nih.govtandfonline.com This transformation is a crucial step in preparing the starting materials for further chemical modifications. nih.govtandfonline.com

A specific and efficient method for the synthesis of this compound derivatives from 16-hydroxymethylidene precursors employs formalin and sodium carbonate. nih.govtandfonline.com In this reaction, formalin acts as the source of the methylene (B1212753) group, while sodium carbonate serves as the base. nih.govtandfonline.com This one-step synthesis has been successfully applied to produce 3-benzyloxy- and 3-methoxy-16-methylene compounds, which are valuable intermediates for subsequent reactions. nih.govtandfonline.com

Starting MaterialReagentsProduct
16-Hydroxymethylidene estrone derivativesFormalin, Sodium CarbonateThis compound derivatives

This table summarizes the direct synthesis of this compound derivatives.

Derivatization Strategies via the 16-Methylene Moiety

The exocyclic 16-methylene group in this compound provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

The α,β-unsaturated ketone system of this compound is amenable to Phospha-Michael addition reactions. nih.govtandfonline.comnih.govresearchgate.net This type of conjugate addition involves the reaction of a secondary phosphine (B1218219) oxide with the 16-methylene-17-ketone. nih.govtandfonline.comnih.govresearchgate.net This P-C bond-forming reaction is a significant tool for creating organophosphorus steroid derivatives. nih.govtandfonline.com

The Phospha-Michael addition to 16-methylene-17-ketones results in the formation of two tertiary phosphine oxide diastereomers. nih.govtandfonline.comnih.govresearchgate.net The nucleophilic attack of the secondary phosphine oxide at the C-16 position can occur from either the α- or β-face, leading to the corresponding 16α- and 16β-isomers. nih.govtandfonline.com In these reactions, the 16α-isomer is typically the major product. nih.govtandfonline.comnih.govresearchgate.net The reaction proceeds in high yields, providing an efficient route to these phosphorylated estrone derivatives. nih.govtandfonline.comnih.govresearchgate.net

ReactantsReaction TypeProductsPredominant Isomer
16-Methylene-17-ketone, Secondary phosphine oxidePhospha-Michael AdditionTertiary phosphine oxide diastereomers16α-isomer

This table details the formation of tertiary phosphine oxide diastereomers from this compound.

Microwave irradiation has been effectively utilized to promote the Phospha-Michael addition reactions in the synthesis of 16-phosphorylated estrone derivatives. nih.govtandfonline.comnih.govresearchgate.net This methodology offers a simple and efficient strategy for the late-stage modification of these biomolecules. nih.govtandfonline.com For example, reacting a 3-methoxy-16-methylene derivative with diphenylphosphine (B32561) oxide in acetonitrile (B52724) under microwave irradiation at 100 °C for 60 minutes, without the need for a base, resulted in the full conversion of the starting material into the two diastereomeric products. nih.govtandfonline.com This demonstrates the utility of microwave-assisted synthesis in achieving high yields and facilitating these addition reactions. nih.govtandfonline.comnih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions at C-16

1,3-dipolar cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. In the context of this compound, this type of reaction allows for the introduction of diverse heterocyclic systems at the C-16 position, leading to novel steroid derivatives with potential biological activities. The exocyclic double bond of this compound serves as an excellent dipolarophile for these reactions.

The synthesis of 16-spiropyrazoline derivatives of estrone has been achieved through the 1,3-dipolar cycloaddition of nitrilimines to the exocyclic double bond of 16-methylene-17-keto steroids. researchgate.net For instance, the reaction of 16-methylene-13α-estrone derivatives with a ylide generated from a tolylhydrazonoyl chloride derivative in the presence of silver acetate (B1210297) yields 16-spiropyrazolines. beilstein-journals.orgresearchgate.net This reaction proceeds stereoselectively, with the attack of the N-terminus of the dipole occurring on the α-carbon of the α,β-unsaturated ketone system. researchgate.netresearchgate.net The use of silver acetate as a base has been reported to be more effective than triethylamine (B128534) for this transformation. researchgate.netresearchgate.net

Table 1: Synthesis of 16-Spiropyrazoline Derivatives beilstein-journals.orgresearchgate.net

Starting MaterialReagentConditionsProductYield
16-methylene-13α-estrone derivativeTolylhydrazonoyl chloride derivativeSilver acetate, toluene, room temperature16-spiropyrazoline derivative78-81%

16-Spiroisoxazoline derivatives can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to the double bond of 16-methylene-α,β-unsaturated steroidal ketones. beilstein-journals.org This reaction is both regio- and highly stereoselective. beilstein-journals.org The nitrile oxides, often generated in situ from the corresponding oximes using reagents like tert-butyl hypoiodite (B1233010) (t-BuOI), react with the 16-methylene group. organic-chemistry.org The cycloaddition typically occurs with the oxygen terminus of the nitrile oxide dipole attacking the C-16 position from the sterically less hindered α-face of the steroid. researchgate.netresearchgate.net The substituents on the aromatic ring of the nitrile oxide can influence the reaction conversion rates. researchgate.net

Table 2: Synthesis of 16-Spiroisoxazoline Derivatives beilstein-journals.orgresearchgate.net

Starting MaterialReagentConditionsProductYield (Major Isomer)
3β-acetoxy-16-methyleneandrost-5-en-17-oneAryl nitrile oxidesDIPEA, toluene, room temperature16-spiroisoxazoline derivative71-89%

The synthesis of spiropyrrolidine derivatives at C-16 of the estrone skeleton can be accomplished through the 1,3-dipolar cycloaddition of azomethine ylides. beilstein-journals.org These ylides can be generated in situ from the reaction of an α-amino acid, such as sarcosine, with a carbonyl compound like isatin. beilstein-journals.orgnuph.edu.uasemanticscholar.org The subsequent cycloaddition with a this compound derivative as the dipolarophile proceeds in a regio- and stereoselective manner, with the ylide attacking from the α-face of the steroid. beilstein-journals.org This method allows for the creation of complex dispiropyrrolidine structures. beilstein-journals.org

Table 3: Synthesis of C-16 Dispiropyrrolidine Derivatives beilstein-journals.org

Starting MaterialReagentsConditionsProductYield
(Z)-Steroidal arylidene derivativeSarcosine, IsatinMethanol (B129727), refluxEstrone-derived dispiropyrrolidine67-70%
(Z)-Steroidal arylidene derivativeSarcosine, AcenaphthenequinoneMethanol, refluxEstrone-derived dispiropyrrolidine66-72%

Generation of Alpha-Methylene Lactone Conjugates

Alpha-methylene-γ-lactones are a class of compounds known for their biological activity, and their conjugation to a steroid nucleus is of significant interest. The synthesis of an α-methylene lactone conjugate of estradiol (B170435) has been reported starting from 16-formylestradiol. nih.gov This intermediate is reacted with methyl α-(bromomethyl)acrylate in the presence of zinc to yield the desired 4-(3,17β-dihydroxyestra-1,3,5(10)trien-16-yl)-2-methylene-4-butanolide. nih.gov Another approach involves the conversion of estrone to estrololactone (B1215877) methyl ether, which is then subjected to a sequence of reactions including α-formylation, diethylamination, hydrogenation, and β-elimination to generate the 16-methylene lactone. lboro.ac.uk

Table 4: Synthesis of an Alpha-Methylene Lactone Conjugate nih.gov

Starting MaterialReagentsProduct
16-FormylestradiolMethyl α-(bromomethyl)acrylate, Zinc4-(3,17β-dihydroxyestra-1,3,5(10)trien-16-yl)-2-methylene-4-butanolide

Other C-16 Modified Estrone Derivatives

The introduction of a hydroxymethylene group at the C-16 position is a key step for the synthesis of various other C-16 modified estrone derivatives. The formylation of 16-keto steroids is a common method to achieve this. arkat-usa.org For example, estrone can be converted to 16-hydroxymethylene estrone. nih.gov This derivative serves as a precursor for compounds like (E)-16-methoxymethylene estrone, which can be further modified. nih.gov The reaction of 16-hydroxymethylidene derivatives of androstane (B1237026) and estrone with thiohydrazides of oxamic acids has also been explored, leading to the formation of 16-(1,3,4-thiadiazol-2-yl)-substituted steroids. researchgate.net

Table 5: Synthesis of 16-Hydroxymethylene and Subsequent Derivatives nih.gov

Starting MaterialReactionProduct
EstroneFormylation16-Hydroxymethylene estrone
16-Hydroxymethylene estroneConversion(E)-16-Methoxymethylene estrone
16-Phenyltriazolyl Derivatives

The synthesis of 16-phenyltriazolyl estrone derivatives is efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. plos.orggoogle.com This reaction involves the coupling of a 16-azido substituted estrone precursor with a terminal alkyne, such as phenylacetylene (B144264) or its derivatives. plos.org

The key starting materials for this synthesis are the epimeric 16-azido-17-hydroxy estrone derivatives. The synthesis begins with the introduction of an azide (B81097) group at the 16α-position of 3-methoxyestra-1,3,5(10)-trien-17-one. plos.org Subsequent reduction of the 17-keto group, for instance using potassium borohydride (B1222165) (KBH₄), yields a mixture of the two epimeric azido (B1232118) alcohols: 16α-azido-17α-hydroxy and 16α-azido-17β-hydroxy derivatives of the 3-methyl ether of estra-1,3,5(10)-triene. plos.org These diastereomers can be separated and used individually in the subsequent cycloaddition step.

The CuAAC reaction is typically carried out by treating the steroidal azide with the desired phenylacetylene in the presence of a copper(I) source. A common and effective catalytic system involves copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. plos.org The reaction proceeds with high efficiency, affording the corresponding 16α-(4-phenyl-1H-1,2,3-triazol-1-yl) derivatives in high yields. plos.org This methodology is versatile, allowing for the introduction of various substituted phenyl groups by using appropriately substituted phenylacetylenes. plos.org

Detailed research has demonstrated the successful synthesis of a library of these compounds by reacting the epimeric 16α-azido-17-hydroxy estrone methyl ethers with a range of terminal alkynes. plos.org

Table 1: Examples of Synthesized 16α-Triazolyl Estrone Derivatives via CuAAC

16-Benzyl Derivatives

The synthesis of 16-benzyl estrone derivatives is commonly achieved through a multi-step sequence commencing with an Aldol condensation. mdpi.comresearchgate.net This classical carbon-carbon bond-forming reaction involves the condensation of estrone with an aromatic aldehyde, such as benzaldehyde (B42025), under basic conditions. mdpi.comacademie-sciences.fr

The initial step is a base-mediated Aldol reaction, or more specifically a Claisen-Schmidt condensation, between the C-16 methylene group of the estrone core and the aldehyde. mdpi.comacademie-sciences.fr This reaction is typically catalyzed by a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent such as methanol or ethanol. mdpi.comacademie-sciences.frmdpi.com The reaction proceeds at room temperature to afford a 16-benzylidene estrone derivative, which is an α,β-unsaturated ketone. academie-sciences.fr The E-configuration of the exocyclic double bond is generally obtained. academie-sciences.fr

Following the condensation, the resulting 16-benzylidene estrone can be further modified. To obtain the saturated 16β-benzyl derivatives, a two-step reduction sequence is employed. mdpi.comresearchgate.net First, the 17-carbonyl group of the enone intermediate is selectively reduced to a hydroxyl group. This can be achieved using reducing agents like sodium borohydride (NaBH₄). researchgate.net Subsequently, the exocyclic double bond at C-16 is hydrogenated. Catalytic hydrogenation, for example using a palladium on charcoal (Pd/C) catalyst, reduces the double bond to yield the final 16β-benzyl estradiol derivative. mdpi.comresearchgate.net The stereochemistry of the benzyl (B1604629) group is typically oriented in the β-position. mdpi.com

This synthetic route allows for the introduction of a variety of substituted benzyl groups at the 16-position by selecting the corresponding substituted benzaldehyde in the initial condensation step. mdpi.com

Table 2: Synthesis of 16-Benzylidene Estrone Derivatives via Aldol Condensation

Note: Yields for DHEA derivatives are provided as examples of the applicability of the reaction to related steroid cores. nih.gov

The structures of these derivatives are confirmed through extensive spectroscopic analysis. For instance, in the ¹H NMR spectrum of a 16β-(m-carbamoylbenzyl)-estradiol derivative, key signals include those for the benzylic CH₂ group and the protons of the carbamoylbenzyl moiety, confirming its successful incorporation. mdpi.com Furthermore, NOESY experiments can confirm the stereochemical orientation of the substituents. mdpi.com

Iii. Structure Activity Relationship Sar Studies of 16 Methylene Estrone Derivatives

Influence of C-16 Substituents on Biological Activity

The introduction of substituents at the C-16 position of the estrone (B1671321) nucleus has been a focal point of research to develop potent inhibitors of steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). The nature of the substituent at this position profoundly impacts the inhibitory effectiveness and selectivity of the resulting compounds. nih.govtandfonline.com

Research indicates that sterically bulky substituents around the C-16 and C-17 regions of the D-ring can enhance biological activity. oup.com For instance, the introduction of bulky groups can lead to potent enzyme inhibition. However, the relationship is not always linear, as excessively bulky groups may diminish activity. In a study involving phosphine (B1218219) oxide derivatives, compounds with bulky naphthyl substituents at C-16 were found to have eliminated antiproliferative activity, suggesting a steric limit for beneficial substitutions. tandfonline.com Conversely, other studies have shown that compounds bearing hydrophobic fragments were superior inhibitors compared to those with polar groups. beilstein-journals.org The presence of a flexible 16β-methylene group, which allows for better positioning of an aryl moiety, has been associated with increased inhibitory potency against 17β-HSD1. nih.gov

The three-dimensional arrangement of substituents at the C-16 position is a critical determinant of biological activity. nih.govtandfonline.com The orientation of the substituent, whether in the alpha (α) or beta (β) position, significantly influences the molecule's interaction with its biological target. nih.govmdpi.com

The stereochemistry at C-16 dictates the potency of many estrone derivatives. In the synthesis of tertiary phosphine oxide derivatives via phospha-Michael addition, the 16α-isomer was the main product and showed promising antiproliferative activity. nih.gov Specifically, the 16α-diphenylphosphine oxide derivative in the 3-O-methyl-13α-estrone series was identified as a potent and selective cell growth inhibitor. nih.govresearchgate.net In contrast, for certain 16-triazole derivatives, the 16β,17α-isomers were found to be exclusively more active in terms of anticancer potential. mdpi.com Similarly, for 16-azidomethyl substituted estradiol (B170435) analogs, the 16β-isomers generally showed higher antiproliferative activity than their 16α-counterparts. mdpi.com This highlights that the optimal stereoconfiguration is highly dependent on the specific substituent at C-16.

Antiproliferative Activity of C-16 Substituted Estrone Derivatives
CompoundC-16 SubstituentStereochemistryObserved ActivitySource
Diphenylphosphine (B32561) oxide derivative-CH₂(POPh₂)16αPotent, selective antiproliferative activity nih.govresearchgate.net
Triazole derivatives-CH₂-Triazole16βSubstantial anticancer potential mdpi.com
Di(naphthalen-2-yl) phosphine oxide-CH₂(PO(Naph)₂)16α / 16βEliminated antiproliferative activity tandfonline.com
16β-m-carbamoylbenzyl-E2-CH₂-Ph-CONH₂16βPotent 17β-HSD1 inhibitor (IC50 = 44 nM) nih.gov
16β-benzyl-E2-CH₂-Ph16βGood 17β-HSD1 inhibitor (IC50 = 0.8 µM) nih.gov

The stereochemical orientation at C-16 directly affects the potency of enzyme inhibition. For inhibitors of 17β-HSD1, derivatives with a 16β-orientation are often more potent. nih.gov The catalytic hydrogenation of an exo-alkene at C-16 typically occurs via hydrogen addition from the sterically less hindered α-face, leading to the formation of 16β-substituted compounds which act as reversible inhibitors of 17β-HSD1. mdpi.com Studies comparing different series of C-16 substituted estrone derivatives (enones, enols, and saturated alcohols) revealed that inhibitory potency against 17β-HSD1 increased in that order, with the saturated 16β-benzyl estradiol derivative being the most effective. nih.gov This suggests that the flexibility and orientation of the C-16 substituent are key for optimal binding to the enzyme's active site. nih.gov

Stereochemical Considerations at C-16

Effects of Modifications at Other Steroid Ring Positions

While C-16 modifications are crucial, alterations at other positions of the steroid nucleus, such as C-3, also play a significant role in modulating the biological profile of 16-methylene estrone derivatives.

Modifications at the C-3 position have been shown to markedly influence the cytostatic properties of 13α-estrone derivatives. tandfonline.com The presence of a 3-benzyloxy group has often proven to be advantageous for cell growth-inhibitory action compared to a 3-methoxy group. tandfonline.comtandfonline.comresearchgate.net

In studies comparing pairs of 3-methoxy and 3-benzyloxy derivatives, the benzyloxy compounds generally demonstrated more pronounced antiproliferative capacity. nih.govtandfonline.com For example, while 3-methoxy phosphine oxide derivatives showed negligible growth-inhibitory effects on most cell lines tested, their 3-benzyloxy counterparts were more active. nih.govtandfonline.com However, this is not a universal rule, as some of the most effective phosphine oxide inhibitors were 3-methoxy derivatives, suggesting a complex interplay between the substituents at C-3 and C-16. nih.govtandfonline.com Specifically, the most potent diphenylphosphine oxide derivative identified in one study was a 3-O-methyl compound. nih.govresearchgate.net Furthermore, research on 16-hydroxymethyl-13α-estradiol isomers confirmed that 3-benzyl ethers were generally more potent than their 3-methyl ether counterparts. researchgate.netu-szeged.hu

Influence of C-3 Substituents on Antiproliferative Activity of 13α-Estrone Derivatives
C-16 Substituent GroupC-3 SubstituentRelative ActivitySource
Di(naphthalen-2-yl)phosphine oxideMethoxy (-OCH₃)Less potent nih.govtandfonline.com
Benzyloxy (-OCH₂Ph)More potent nih.govtandfonline.com
Di-para-tolylphosphine oxideMethoxy (-OCH₃)More potent (in some cases) nih.gov
Benzyloxy (-OCH₂Ph)Moderate activity nih.gov
16-hydroxymethylMethoxy (-OCH₃)Less potent researchgate.net
Benzyloxy (-OCH₂Ph)More potent researchgate.net

C-17 Configuration and its Impact on Activity

The spatial arrangement of substituents at the C-17 position of the steroid nucleus in this compound derivatives has a discernible, though not always dominant, influence on their biological activity. Research into the antiproliferative properties of these compounds has revealed that the configuration at C-17 can modulate their effectiveness and selectivity.

In studies on 13α-oestrone derivatives, it was observed that the epimeric 17-hydroxy counterparts of certain triazoles exhibited similar antiproliferative activities to the 17-ketone. nih.gov This suggests that for this particular class of derivatives, the C-17 configuration does not have a marked influence on the cell growth-inhibitory properties. nih.gov However, for other derivatives, the orientation of both C-16 and C-17 substituents was found to influence antiproliferative properties. nih.gov

For instance, a comparison of 16β-hydroxymethylene-17α-hydroxy and 16β-phenyltriazolyl-17α-hydroxy compounds highlighted that the nature of the C-16 substituent, in combination with the C-17α-hydroxy configuration, strongly influences both the effectiveness and selectivity of the compounds. nih.gov This indicates a cooperative effect between the substituents at these two adjacent positions.

Furthermore, research on inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) has also shed light on the importance of the C-17 position. While not exclusively focused on 16-methylene derivatives, these studies provide a broader context. For example, the conversion of the 17-keto group of estrone to a 17β-hydroxyl group in estradiol is a critical step in estrogen activation. d-nb.info Inhibitors targeting this enzyme often interact with the C-17 position. The development of 17α-substituted estradiol derivatives as steroid sulfatase inhibitors has shown that modifications at this position can lead to potent inhibitory activity. acs.org

The following table summarizes the observed impact of C-17 configuration on the activity of selected 16-substituted estrone derivatives.

Compound TypeC-17 ConfigurationObserved Impact on Activity
13α-Oestrone Triazole Derivatives17-ketone vs. 17-hydroxySimilar antiproliferative activities, suggesting minor influence of C-17 configuration. nih.gov
16β-Substituted 13α-Oestrone Derivatives17α-hydroxyThe orientation of the C-17 substituent, in conjunction with the C-16 substituent, influences antiproliferative properties and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.comacs.org

For estrogenic compounds, including derivatives of this compound, QSAR models have been developed to predict their binding affinity to estrogen receptors (ERs). nih.gov These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. acs.org

A common approach is the use of Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method. nih.gov CoMFA models calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. nih.gov Such models have successfully predicted the relative binding affinities (RBA) of various estrogenic compounds to the estrogen receptor. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required. oup.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. acs.orgnih.gov

Validation: The model's predictive power is assessed using internal and external validation techniques. mdpi.com

The insights gained from QSAR studies can guide the design of new this compound derivatives with improved activity profiles.

Computational Modeling for Structural Determinants of Receptor Binding

Computational modeling, particularly molecular docking and molecular dynamics simulations, provides a detailed understanding of the interactions between ligands, such as this compound derivatives, and their target receptors at the atomic level. plos.orgpsu.edu These methods are instrumental in elucidating the structural features that govern binding affinity and specificity.

Molecular docking studies predict the preferred orientation of a ligand within the binding site of a receptor and estimate the strength of the interaction. plos.org For estrogen receptor ligands, these studies have shown that the binding mode of many derivatives is very similar to that of the natural ligand, 17β-estradiol. plos.org Key interactions typically involve hydrogen bonds between the phenolic hydroxyl group at C-3 of the steroid and specific amino acid residues in the receptor's ligand-binding domain, such as glutamate (B1630785) and arginine. plos.org

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-receptor complex over time. psu.edu These simulations can help to assess the stability of the binding mode and the role of conformational changes in both the ligand and the receptor.

The following table presents a summary of key interactions and structural determinants for estrogen receptor binding as revealed by computational modeling.

Structural FeatureKey Interacting Residues in ERαImpact on Binding Affinity
3-Hydroxyl GroupE353, R394Forms crucial hydrogen bonds, essential for high-affinity binding. plos.org
D-Ring SubstituentsH524Can form additional hydrogen bonds, potentially increasing binding affinity. plos.org
Overall Ligand Shape-Must be complementary to the shape of the ligand-binding pocket for optimal van der Waals interactions.

The integration of QSAR and computational modeling provides a powerful approach for the rational design of novel this compound derivatives with desired biological activities.

Iv. Biological Evaluation and Mechanistic Insights of 16 Methylene Estrone Derivatives

In Vitro Antiproliferative and Antineoplastic Effects

The cytotoxic and growth-inhibiting properties of various 16-substituted estrone (B1671321) derivatives have been systematically evaluated against a range of human cancer cell lines. These studies are foundational in identifying promising candidates for further development.

A substantial body of research demonstrates that synthetic modifications at the C-16 position of the estrone core can lead to potent antiproliferative agents against gynecological cancer cells. researchgate.net

For instance, 16-azidomethyl substituted 3-O-benzyl estrone analogs, specifically 16AABE and 16BABE, have shown outstanding cell growth-inhibiting activities. nih.gov These 17-keto analogs demonstrated potent inhibition (over 90% at 10 μM) against a panel of human adherent cancer cell lines, including those from breast (MCF-7, MDA-MB-231) and cervical (HeLa, SiHa) tumors. nih.govmdpi.com Their calculated IC₅₀ values were found to be lower than the conventional chemotherapeutic agent, cisplatin. mdpi.com

Similarly, a heterodimer (designated as compound 12) combining a 16-azido-13α-estrone derivative with a D-secoestrone moiety exerted substantial antiproliferative activity. mdpi.com This compound was effective against a broad panel of gynecological cancer cell lines—including cervical (HeLa, SiHa, C33A), breast (MCF-7, T47D, MDA-MB-231), and ovarian (A2780) cancers—with IC₅₀ values in the submicromolar or low micromolar range. mdpi.com

Other modifications, such as the introduction of an oxime ether group at C-16, have also yielded compounds with notable anticancer effects. Estrone-16-oxime ethers have demonstrated antiproliferative activities against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. nih.govnih.gov Furthermore, a 2-(4-chlorophenyl)-3-O-sulfamoyl-13α-estrone derivative (13AES3) displayed considerable growth inhibitory effects against various gynecological cancer cell lines, with particular potency against the HPV16-positive SiHa cervical cancer cell line. nih.govresearchgate.net

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected 16-Methylene Estrone Derivatives
CompoundHeLaSiHaMCF-7MDA-MB-231A2780Reference
16AABE<10<10<10<10N/A nih.govmdpi.com
16BABE<10<10<10<10N/A nih.govmdpi.com
Heterodimer 12Sub-µM to low µMSub-µM to low µMSub-µM to low µMSub-µM to low µMSub-µM to low µM mdpi.com
13AES3N/ALow µMN/A16.34N/A nih.gov

A critical aspect of developing new anticancer agents is ensuring they selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Several studies on this compound derivatives have included assessments of their tumor selectivity.

The 16-azidomethyl estrone analogs 16AABE and 16BABE were tested against the non-cancerous human fibroblast cell line NIH/3T3. nih.gov These fibroblast cells proved to be less sensitive to the compounds, with IC₅₀ values greater than 10 μM. nih.govmdpi.com The selectivity ratios, calculated from the IC₅₀ values against cancer cells versus fibroblasts, ranged from 0.2 to 0.5, indicating a substantial cancer selectivity for these two compounds. nih.gov

Similarly, the 2-(4-chlorophenyl)-13α-estrone sulfamate derivative, 13AES3, demonstrated tumor selectivity. nih.gov Non-cancerous NIH/3T3 fibroblast cells were only moderately inhibited by 13AES3, even at higher concentrations, suggesting a preferential effect on cancer cells. nih.govmdpi.com The cancer selectivity of estrone-16-oxime ethers was also confirmed through testing on the noncancerous fibroblast cell line MRC-5. nih.gov

To gauge the potential clinical relevance of these novel compounds, their efficacy is often compared to established chemotherapeutic drugs like cisplatin.

The 17-keto estrone analogs, 16AABE and 16BABE, were found to be more active than the reference agent cisplatin in antiproliferative assays against a panel of gynecological cancer cell lines. mdpi.com The calculated IC₅₀ values for these estrone derivatives were lower than that of cisplatin. mdpi.com

In studies involving the 2-(4-chlorophenyl)-13α-estrone sulfamate 13AES3, its inhibitory effect on non-cancerous fibroblast cells was much lower than that of cisplatin, highlighting its superior tumor selectivity. nih.govmdpi.com When the selectivity of a potent estrone heterodimer (compound 12) was compared with cisplatin, the results varied depending on the cell line. mdpi.com For HeLa, SiHa, T47D, and MDA-MB231 cells, compound 12 showed better selectivity, whereas cisplatin was more selective for C33A and A2780 cells. mdpi.com

Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular pathways through which these compounds exert their anticancer effects is crucial for their rational development. Research has indicated that the induction of programmed cell death, or apoptosis, is a key mechanism.

Several derivatives of this compound have been shown to be potent inducers of apoptosis in cancer cells.

The 2-(4-chlorophenyl)-13α-estrone sulfamate derivative 13AES3 was found to have considerable proapoptotic effects on the SiHa cervical cancer cell line. researchgate.net This was confirmed through fluorescent double staining and flow cytometry, which detected an increase in the hypodiploid (sub-G1) cell population, a hallmark of apoptosis. nih.gov Estrone-16-oxime ethers have also been shown to promote apoptotic cell death in HeLa cells, leading to cellular shrinkage and nuclear condensation. nih.gov

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspase-3 is a pivotal event in this process.

Studies have directly implicated caspase-3 activation in the mechanism of action of this compound derivatives. The proapoptotic effect of the 13AES3 derivative was evidenced by a colorimetric caspase-3 assay, which showed that the compound induced a more than three-fold increase in caspase-3 enzyme activity in SiHa cells compared to untreated controls. researchgate.netmdpi.com Similarly, certain estrone-16-oxime analogs were found to activate caspase-3, further confirming that these compounds trigger the classical apoptosis pathway to exert their anticancer effects. nih.govnih.gov

Table 2: Summary of Mechanistic Insights
Compound TypeMechanismKey FindingCell LineReference
2-(4-chlorophenyl)-13α-estrone sulfamate (13AES3)Apoptosis InductionExerted considerable proapoptotic effects.SiHa researchgate.net
Estrone-16-oxime ethersApoptosis InductionPromoted apoptotic cell death.HeLa nih.gov
2-(4-chlorophenyl)-13α-estrone sulfamate (13AES3)Caspase-3 ActivationInduced a >3-fold increase in caspase-3 activity.SiHa researchgate.netmdpi.com
Estrone-16-oxime ethersCaspase-3 ActivationActivated caspase-3.HeLa, MCF-7 nih.govnih.gov

Induction of Apoptosis Pathways

Intrinsic Pathway Modulation

The engagement of the intrinsic apoptotic pathway is a crucial mechanism for the anticancer activity of certain this compound derivatives. Research has shown that specific modifications to the estrone scaffold can induce programmed cell death through the activation of key components of this pathway. For instance, studies on 16β-triazolyl-17α-estradiol 3-benzyl ethers, which are structurally related to this compound, have demonstrated their ability to activate caspases-3 and -9 nih.gov. The activation of caspase-9 is a hallmark of the intrinsic pathway, indicating that these compounds likely trigger apoptosis by inducing mitochondrial stress, leading to the formation of the apoptosome and subsequent caspase cascade activation nih.govnih.gov.

Similarly, estrone-16-oxime ethers have been found to promote apoptotic cell death, which was confirmed by the observed activation of caspase-3 nih.govnih.gov. Further evidence comes from studies on 13α-estrone sulfamate derivatives, where the most active analog demonstrated significant proapoptotic effects, as measured by a colorimetric caspase-3 assay researchgate.net. These findings collectively suggest that derivatization at the C-16 position of the estrone core can yield compounds that effectively initiate apoptosis through the intrinsic, mitochondria-mediated pathway.

Cell Cycle Modulation

Derivatives of this compound have been shown to exert antiproliferative effects by interfering with the normal progression of the cell cycle. This modulation is a key aspect of their mechanism of action against cancer cells.

A significant mechanism by which these compounds inhibit cancer cell proliferation is by inducing cell cycle arrest at the G2/M transition phase nih.gov. This blockade prevents cells from entering mitosis, ultimately leading to a halt in cell division. For example, 16β-triazolyl-17α-estradiol 3-benzyl ethers have been specifically shown to cause a G2/M cell cycle arrest nih.gov. Another related compound, a Δ⁹,¹¹-estrone oxime, was also found to be highly cytotoxic and arrested LNCaP prostate cancer cells in the G2/M phase nih.gov. The arrest at this checkpoint is often linked to the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle nih.gov.

Anti-Migratory and Anti-Invasive Properties

Beyond their antiproliferative effects, certain this compound derivatives exhibit potent anti-metastatic properties by inhibiting cancer cell migration and invasion. These activities are crucial for preventing the spread of cancer to distant organs.

Two specific analogs, 16α-azidomethyl-3-O-benzyl estrone (16AABE) and 16β-azidomethyl-3-O-benzyl estrone (16BABE), have been evaluated for these properties. Using a Boyden chamber assay to assess cell invasion, both compounds demonstrated a highly significant, concentration-dependent inhibition of breast cancer cell invasion after 24 and 48 hours of treatment nih.gov. Notably, these potent anti-migratory and anti-invasive effects were observed at concentrations below their growth-inhibitory IC50 values, suggesting a distinct mechanism of action that is not merely a consequence of cytotoxicity nih.gov.

Table 1: Anti-Invasive Effects of 16-Azidomethyl Estrone Analogs on MDA-MB-231 Cells

CompoundConcentration (µM)Incubation TimeInhibition of InvasionSignificance
16BABE0.524hSignificantp < 0.001
48hMore Pronouncedp < 0.0001
1.024hSignificantp < 0.001
48hMore Pronouncedp < 0.0001
16AABE0.524h & 48hSignificant InhibitionNot specified
1.024h & 48hSignificant InhibitionNot specified

*Data derived from Boyden chamber assays as described in the source material nih.gov.

Interaction with Cellular Structural Components (e.g., Tubulin Polymerization Inhibition)

The interaction with microtubules, key components of the cellular cytoskeleton, represents another important mechanism of action for this compound derivatives. The antiproliferative action of some core-modified estrones is directly linked to their effects on the tubulin-microtubule system nih.gov.

Interestingly, the 16-azidomethyl estrone analogs 16AABE and 16BABE were found to substantially increase the rate of tubulin polymerization in a cell-free in vitro assay nih.gov. This effect contrasts with other anticancer agents that inhibit polymerization. By promoting polymerization, these compounds disrupt the delicate dynamic instability of microtubules, which is essential for their function in cell division, migration, and intracellular transport. This disruption can lead to the previously mentioned G2/M cell cycle arrest and subsequent apoptosis. In contrast, other related steroid derivatives, such as 13α-estrone sulfamates, have been reported to inhibit tubulin polymerization, indicating that the specific structural modifications on the estrone skeleton determine the precise nature of the interaction with the tubulin system researchgate.net.

Enzyme Modulation and Inhibition Studies

Type 1 17β-Hydroxysteroid Dehydrogenase (17β-HSD1) Inhibition

A primary and extensively studied biological target of this compound derivatives is the enzyme Type 1 17β-hydroxysteroid dehydrogenase (17β-HSD1). This enzyme is critical in the biosynthesis of the potent estrogen estradiol (B170435) (E2) from its less active precursor, estrone (E1) ox.ac.uk. As elevated levels of estradiol are implicated in the growth of hormone-dependent breast cancers, inhibiting 17β-HSD1 is a key therapeutic strategy ox.ac.uknih.gov.

Modifications at the C-16 position of the estrone scaffold have proven effective in generating potent 17β-HSD1 inhibitors. Structure-activity relationship studies have shown that the introduction of a flexible 16β-methylene group allows for better positioning of an aryl moiety within the enzyme's active site, thereby enhancing inhibitory potency nih.gov. This is demonstrated by a series of derivatives where the inhibitory strength increased in the order of enones < enols < saturated alcohols with a 16β-oriented group nih.gov. The compound 16β-benzyl-E2 emerged as a potent inhibitor from this series with an IC50 value of 0.8 µM nih.gov. Further optimization led to the identification of an amide derivative, compound 20h, which is the most potent inhibitor of 17β-HSD1 reported to date, with an IC50 value of 37 nM ox.ac.uk.

Table 2: Inhibition of 17β-HSD1 by Estrone and Estradiol C-16 Derivatives

CompoundModificationIC50 ValueAssay System
16β-benzyl-E2 (3a)Saturated alcohol with 16β-benzyl group0.8 µMNot specified
Compound 15Modified at C6, C16, or C17320 nMNot specified
Compound 19eAmide derivative510 nMNot specified
Compound 20aAmide derivative380 nMNot specified
Compound 20hAmide derivative37 nMNot specified
PBRM (Reference Inhibitor)E2 derivative0.15 µMT-47D cells

*Data compiled from multiple sources ox.ac.uknih.govnih.gov.

Estrogen Receptor (ER) Interactions and Modulation

The biological effects of estrogens are mediated through their binding to two main estrogen receptor subtypes, ERα and ERβ. nih.gov The affinity with which a compound binds to these receptors is a primary determinant of its estrogenic or antiestrogenic activity. Modifications to the estrone or estradiol structure can dramatically alter these binding affinities.

Studies on closely related C-16 substituted steroids provide valuable insight. For example, 16α-iodoestradiol was found to bind to specific estrogen receptors in human breast cancer cells with a binding affinity comparable to that of estradiol itself. nih.gov This demonstrates that a significant modification at the C-16 position does not necessarily abolish high-affinity binding to the estrogen receptor.

Furthermore, research on other positions of the steroid nucleus shows that the addition of even a single methylene (B1212753) group can have profound effects. A study on 11β-substituted estradiol derivatives found that changing a methyl ester to an ethyl ester (the addition of one methylene unit) transformed a potent estrogenic agonist into an antagonist, despite the latter having an even higher binding affinity for the ER. oup.com This highlights the critical role that subtle structural changes, such as those involving a methylene group, can play in modulating receptor interaction and subsequent biological activity.

The two estrogen receptor subtypes, ERα and ERβ, possess differences in their ligand-binding pockets, which allows for the development of subtype-selective ligands. nih.gov These differences can be exploited to create compounds that act as agonists at one receptor subtype and antagonists at the other, or that bind with significantly different affinities to each. Such molecules are known as Selective Estrogen Receptor Modulators (SERMs). uc.pt

Research has shown that various ligands can produce different effects depending on the receptor subtype. For instance, in Ishikawa endometrial cancer cells, which contain both ERα and ERβ, stimulation of alkaline phosphatase is believed to act preferentially through ERα. oup.com An 11β-substituted estradiol derivative, E11–2,2, was found to act as a potent antiestrogen by inhibiting estradiol's action with approximately the same potency in cells transfected with either ERα or ERβ. oup.com This illustrates that a modified steroid can act as a pure antagonist at both receptors. The potential for this compound derivatives to exhibit subtype-specific binding or activation profiles remains an area of interest, as such properties could be tailored to achieve desired therapeutic effects while minimizing unwanted side effects. uc.pt

Role as a Selective Estrogen Receptor Modulator (SERM)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific effects, acting as either estrogen agonists or antagonists depending on the target tissue. nih.govdrugs.com This dual activity allows them to be developed for therapeutic applications where a beneficial estrogenic effect is desired in one tissue (e.g., bone or liver) while an anti-estrogenic effect is needed in another (e.g., breast or uterus). nih.govnih.gov The specificity of SERMs is attributed to several factors, including the expression of different ER subtypes (ERα and ERβ) in various tissues, the recruitment of distinct co-regulatory proteins (co-activators or co-repressors) to the ER-ligand complex, and the unique conformational changes induced in the receptor upon binding to different ligands. nih.gov

The structural modification of the steroidal backbone, such as the introduction of a methylene group, can dramatically alter the pharmacological profile of an estrogenic compound, converting a full agonist into a SERM. A notable example involves derivatives of estradiol, a related estrogen. Research has shown that a minor structural change, the addition of a single methylene group to a side chain, can transform a potent estrogenic agonist into a compound that acts as an antagonist in certain cell types while retaining agonist properties in others. oup.com

For instance, a methyl ester derivative of estradiol (E11–2,1) with a carboxymethyl group at the C-11β position demonstrates high ER affinity and potent estrogenic activity. However, the corresponding ethyl ester (E11–2,2), which is longer by just one methylene unit, exhibits even higher ER affinity but has little to no estrogenic activity in vitro, effectively acting as an antagonist. oup.com In animal models, this ethyl ester derivative (E11–2,2) functions as a classic SERM, inhibiting estradiol-induced proliferation in the uterus (antagonist effect) while acting as an estrogen agonist in the liver and skeleton, where it lowers plasma cholesterol and promotes bone growth. oup.com This highlights the principle that subtle modifications, such as those that could be applied to the this compound scaffold, can result in compounds with a desirable SERM profile.

The defining characteristic of many antiestrogens and SERMs is the presence of a long, polar side chain that sterically hinders the ER from adopting a fully agonistic conformation. oup.com However, the case of E11-2,2, with its short, nonpolar side chain, suggests that other mechanisms can also confer SERM activity, presenting unique possibilities for the design of novel steroidal modulators like this compound derivatives. oup.com

Table 1. Comparative Activity of Estradiol Derivatives
CompoundStructural ModificationER AffinityIn Vitro Activity (Ishikawa Cells)In Vivo Tissue-Specific Activity (Rat Model)
E11–2,1 (Methyl Ester)Shorter side chainHighPotent Estrogenic AgonistNot specified as SERM
E11–2,2 (Ethyl Ester)Longer side chain (+1 methylene)Very HighAntagonist (little to no estrogenic activity)SERM (Uterine antagonist; Bone & Liver agonist)

Genomic and Non-Genomic ER Signaling Pathways

Estrogen and its modulators exert their effects through two principal signaling pathways: genomic and non-genomic. nih.gov The differential engagement of these pathways by compounds such as this compound derivatives is key to understanding their tissue-specific actions as SERMs. nih.gov

The genomic signaling pathway is considered the classical mechanism of estrogen action. nih.gov In this pathway, the steroid hormone diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ligand-ER complex then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or it can interact with other transcription factors to indirectly regulate gene expression. nih.govresearchgate.net This process ultimately modulates the transcription of genes, leading to protein synthesis and cellular responses that typically occur over hours to days. imrpress.com

The non-genomic signaling pathway involves estrogen actions that are too rapid to be explained by gene transcription. nih.govimrpress.com These effects are often initiated by estrogens binding to a subpopulation of ERs located at the plasma membrane or within the cytoplasm. nih.govnih.gov This binding can rapidly activate various intracellular signaling cascades, including those involving mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-OH kinase (PI3K). nih.gov These kinase cascades can, in turn, phosphorylate and modulate the activity of various proteins, leading to rapid cellular responses within seconds to minutes. researchgate.net Furthermore, these non-genomic signals can also influence gene expression indirectly by phosphorylating transcription factors, thereby creating a crosstalk between the two pathways. nih.gov

SERMs, including potentially this compound derivatives, can differentially activate these pathways. The specific conformation adopted by the ER when bound to a SERM determines its interaction with co-regulatory proteins and its subsequent ability to initiate genomic and non-genomic signals. For example, in breast tissue, a SERM might bind to ERα and recruit co-repressors, blocking the transcription of estrogen-dependent growth genes (genomic antagonism). In bone, the same SERM might induce a different ER conformation that promotes the transcription of genes responsible for bone maintenance (genomic agonism) or activate non-genomic pathways that protect osteoblasts from apoptosis. This differential modulation of signaling pathways is the molecular basis for the tissue-selective effects of SERMs.

Table 2. Hypothetical Differential Effects of a this compound Derivative (SERM) on ER Signaling
TissueGenomic Pathway (ERE-mediated Transcription)Non-Genomic Pathway (Kinase Activation)Overall Effect
BreastAntagonist (Blocks transcription of proliferative genes)Antagonist or weak partial agonistAnti-estrogenic
BoneAgonist (Promotes transcription of bone-protective genes)Agonist (e.g., activates anti-apoptotic pathways)Estrogenic (Bone-sparing)
UterusAntagonist (Blocks transcription of proliferative genes)AntagonistAnti-estrogenic
Cardiovascular SystemAgonist (e.g., regulates lipid metabolism genes)Agonist (e.g., rapid activation of nitric oxide synthesis)Estrogenic (Cardioprotective)

V. Metabolic Pathways and Relevance of 16 Hydroxylated Estrogens

Endogenous Estrogen Metabolism Pathways

The metabolism of endogenous parent estrogens, primarily estrone (B1671321) (E1) and estradiol (B170435) (E2), is a complex process involving several biochemical transformations. aacrjournals.orgwikipedia.org These estrogens are irreversibly hydroxylated at different positions on the steroid ring, principally at the C-2, C-4, or C-16 positions. aacrjournals.orgnih.govaacrjournals.org This hydroxylation is a critical step that leads to a variety of estrogen metabolites, each with distinct biological activities. nih.govnih.gov The main estrogens circulating in the human body include estradiol, estrone, and the 16-hydroxylated metabolite, estriol. nih.gov

The 16α-hydroxylation pathway is one of the major routes for estrogen metabolism. aacrjournals.orgresearchgate.net This pathway involves the addition of a hydroxyl group at the 16α position of the steroid's D-ring, leading to the production of 16-pathway metabolites. researchgate.net The activity of this pathway relative to others, such as the 2-hydroxylation pathway, is a subject of extensive research, as the balance between these metabolic routes may have significant health implications. aacrjournals.orgresearchgate.net An increase in 16α-hydroxylation has been suggested to have disease promotion effects at both the genotoxic and hormonal levels. altmedrev.com

Estrone, a primary estrogen, is metabolized to 16α-hydroxyestrone (16α-OHE1). drugbank.comnih.govhmdb.ca This conversion is a key step in the 16α-hydroxylation pathway. hmdb.ca 16α-OHE1 is a major metabolite of both estrone and estradiol and is considered an endogenous steroidal estrogen. hmdb.ca Beyond 16α-OHE1, this metabolic route also produces other 16-oxygenated metabolites. researchgate.netpsu.edu These include estriol, 16-ketoestradiol, 16-epiestriol, and 17-epiestriol. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP1B1, CYP3A5, CYP3A7, CYP1A1) in 16-Hydroxylation

The hydroxylation of estrogens is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govpsu.edupsu.edu Various CYP isoforms are involved in estrogen metabolism, exhibiting different specificities for the site of hydroxylation. researchgate.netnih.gov

Several CYP enzymes contribute to the 16α-hydroxylation of estrogens:

CYP3A4 : This enzyme, found in the liver and other tissues, catalyzes the 16α-hydroxylation of both estradiol and estrone. cancerbiomed.orgacs.orgdrugbank.comrupahealth.com It also participates in 2-hydroxylation. psu.eduacs.org

CYP3A5 : This isoform is capable of catalyzing the 16α-hydroxylation of estrone. aacrjournals.orgoup.com It also shows catalytic activity for the formation of 2- and 4-hydroxyestrogens. nih.gov

CYP3A7 : This enzyme displays a distinct catalytic activity specifically for the 16α-hydroxylation of estrone, but not estradiol. nih.gov

CYP1A1 : While primarily involved in 2- and 4-hydroxylation, CYP1A1 also contributes to the formation of 16α-hydroxyestrone. nih.govaacrjournals.org

CYP1A2 : This enzyme can efficiently oxidize estradiol at the 16α-position but is less active in the 16α-hydroxylation of estrone. acs.orgnih.gov

CYP1B1 : Primarily known for catalyzing the 4-hydroxylation of estradiol, CYP1B1 is also involved in the formation of other minor metabolites. psu.eduresearchgate.net

CYP2C19 : Research has identified CYP2C19 as a predominant enzyme in the formation of 16α-hydroxyestrone. aacrjournals.org

Cytochrome P450 IsoformRole in 16α-HydroxylationSubstrate(s)Other Key Reactions
CYP1A1Catalyzes 16α-hydroxylationEstrone, Estradiol nih.govaacrjournals.org2- and 4-hydroxylation nih.gov
CYP1B1Minor role; primarily involved in 4-hydroxylationEstradiol psu.edu4-hydroxylation psu.edu
CYP3A4Major role in 16α-hydroxylationEstrone, Estradiol cancerbiomed.orgacs.org2-hydroxylation acs.org
CYP3A5Catalyzes 16α-hydroxylationEstrone aacrjournals.orgoup.com2- and 4-hydroxylation nih.gov
CYP3A7Distinct activity for 16α-hydroxylationEstrone nih.gov-

Biological Significance of 16-Hydroxylated Estrogens in Research Contexts

The biological activities of 16-hydroxylated estrogens, particularly 16α-hydroxyestrone, are of significant interest in biomedical research. altmedrev.comontosight.ai These metabolites are not simply inactive excretion products; they possess hormonal and genotoxic properties that can influence cellular processes. nih.govaltmedrev.com

16α-hydroxyestrone is known to be a biologically active metabolite. poynorhealthnewyork.com While it binds to the estrogen receptor (ER) with a lower affinity than estradiol, it has the unique ability to form a covalent, irreversible bond with the receptor. aacrjournals.orgnih.govnih.govhmdb.ca This permanent binding is thought to lead to prolonged and uncontrolled stimulation of the receptor. oup.com

In addition to its receptor-mediated activity, 16α-hydroxyestrone is considered to have genotoxic properties. nih.govaacrjournals.orgbioscientifica.com Studies in mouse mammary cells have shown that it can cause genotoxic DNA damage and increase unscheduled DNA synthesis. nih.govaltmedrev.com This suggests a potential for this metabolite to directly damage genetic material, a mechanism implicated in carcinogenesis. altmedrev.compoynorhealthnewyork.com

Estrogen Metabolite Ratios (e.g., 2/16 Hydroxyestrone Ratio)

The balance between the competing metabolic pathways is considered a critical determinant of estrogen-related health outcomes. The ratio of 2-hydroxyestrone (B23517) to 16α-hydroxyestrone (2/16 ratio) has been proposed as a significant biomarker for assessing the risk of hormone-sensitive cancers, particularly breast cancer. wisc.edu A higher ratio, indicating a metabolic preference for the 2-hydroxylation pathway, is generally considered beneficial and has been associated with a lower risk profile in several, though not all, studies. wisc.eduoup.com Conversely, a low ratio suggests a shift towards the production of the more potent 16α-OHE1, indicating a potentially higher risk. wisc.edu

The clinical significance of the 2/16 ratio has been investigated in numerous epidemiological studies, with findings sometimes varying based on menopausal status.

Detailed Research Findings on the 2/16 Hydroxyestrone Ratio and Breast Cancer Risk

Study / PopulationKey FindingCitation
Prospective Nested Case-Control Study (ORDET) Among premenopausal women, a higher 2/16 ratio was linked to a reduced risk of invasive breast cancer (adjusted odds ratio of 0.58 for the highest quintile). This association was not observed in postmenopausal women. nih.govresearchgate.net
Case–Cohort Study (B~FIT) In postmenopausal women, a higher ratio of the 2-hydroxylation pathway to the 16-hydroxylation pathway was associated with a reduced breast cancer risk (hazard ratio of 0.60 for the highest quintile). oup.com
Multi-Ethnic Nulliparous Women The plasma 2/16 ratio was found to be associated with various constitutional and modifiable lifestyle factors, including body mass index (BMI), ethnicity, and coffee consumption. oup.com
General Clinical Reviews While many studies support the link between a low 2/16 ratio and increased breast cancer risk, some recent analyses suggest the evidence is weak for premenopausal women and not strongly supported for postmenopausal women. healthmatters.io

The 2/16 ratio is not only relevant to cancer risk. The 16α-hydroxylation pathway also plays a role in other physiological processes. For instance, higher levels of 16α-OHE1 have been associated with greater bone mineral density in postmenopausal women, suggesting a protective effect against osteoporosis. rupahealth.comnutripath.com.au This highlights the complex and sometimes opposing effects of estrogen metabolites in different tissues. Lifestyle and dietary factors, such as exercise and the consumption of phytoestrogens from sources like flax meal and soy, have been shown to favorably alter the 2/16 ratio. wisc.edunutripath.com.au

Vi. Advanced Analytical Methodologies for Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry is the gold standard for the sensitive and specific quantification of steroids, including estrogens, in complex biological matrices. However, specific parameters for the analysis of 16-methylene estrone (B1671321) are not published.

LC-MS/MS is a powerful and widely adopted technique for measuring estrogens due to its high sensitivity and specificity. glpbio.comnih.gov Methods have been developed to simultaneously quantify up to 15 or 16 different estrogen metabolites in matrices like urine and serum. nih.govacs.org These methods typically involve reversed-phase chromatography followed by detection using a triple quadrupole mass spectrometer, often in selected reaction monitoring (SRM) mode. ontosight.ai

Despite the comprehensive nature of these multi-analyte panels, which include various estrogens hydroxylated at the C16 position, specific transition ions (precursor and product ions) and optimized chromatographic conditions for 16-methylene estrone are not reported in the surveyed scientific literature.

GC-MS/MS is another established technique for steroid analysis. It offers high chromatographic resolution but typically requires derivatization of the analytes to increase their volatility and thermal stability. acs.org Methods for analyzing estrogens, including estrone, often use electron capture negative chemical ionization (ECNCI) to achieve very low detection limits. acs.org While methods exist for a profile of urinary estrogens, no specific GC-MS/MS method has been published for the analysis of this compound.

Supercritical fluid chromatography (SFC) has emerged as a faster alternative to HPLC for the analysis of some classes of compounds. One study successfully separated 15 different estrogen metabolites in under 10 minutes using packed column SFC coupled with tandem mass spectrometry. beilstein-journals.org The analytes in this study included estrone and several C16-substituted estrogens like 16α-hydroxyestrone and 16-ketoestradiol. beilstein-journals.org However, this compound was not included in this or other available SFC-MS/MS studies.

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is critical for accurate quantification of low-concentration analytes like estrogens in biological samples. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analytes while removing interfering matrix components. glpbio.comnih.gov

Furthermore, because estrogens often exhibit poor ionization efficiency in mass spectrometry, derivatization is a common strategy to enhance sensitivity. glpbio.com Key derivatization approaches for estrogens include:

Dansylation: Reacting the phenolic hydroxyl group with dansyl chloride is a widely used technique to improve ionization efficiency and achieve low limits of detection in LC-MS/MS. glpbio.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives for GC-MS analysis. ontosight.ai

Girard P (GP) Derivatization: This strategy targets keto groups and introduces a pre-ionized moiety, significantly enhancing sensitivity in LC-MS/MS analysis of ketosteroids. ontosight.ai

While these strategies are well-documented for estrone and its metabolites, their specific application and optimization for the analysis of this compound, which contains both a phenolic hydroxyl group and a ketone, have not been described in the scientific literature.

Vii. Future Directions and Research Perspectives

Development of Novel 16-Methylene Estrone (B1671321) Derivatives for Specific Biological Targets

The core structure of 16-methylene estrone serves as a versatile scaffold for chemical modification, enabling the development of novel derivatives with tailored biological activities. Future research will likely focus on synthesizing new analogs designed to interact with high specificity and affinity with various biological targets implicated in cancer progression.

Initial studies have demonstrated that modifications to the D-ring and the C-3 position of the estrone backbone can significantly influence the antiproliferative potential of these compounds. mdpi.com For example, the introduction of azidomethyl groups at the 16-position has yielded estrone analogs with potent cell growth-inhibiting activities. mdpi.com Similarly, creating 16-substituted triazolyl estranes has been identified as a strategy for developing unique anticancer drug candidates. mdpi.com

Research into 16,17-functionalized estrone 3-benzyl ethers has shown that the nature and orientation of substituents affect antitumoral behavior, with 3-benzyl ethers generally being more potent. mdpi.com The development of estrone-16-oxime ethers has also produced compounds that can induce apoptosis and disturb the cell cycle in cancer cells, making them potential starting points for new anticancer agents. nih.gov

Future work will likely expand this synthetic repertoire, exploring a wider range of functional groups and heterocyclic systems attached to the 16-methylene position and other sites on the steroid nucleus. The goal is to create derivatives that target specific enzymes, receptors, or signaling pathways with greater precision. For instance, derivatives could be designed as specific inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme critical in the synthesis of the potent estrogen, estradiol (B170435), thereby blocking the proliferation of estrogen-receptor-positive (ER+) breast cancer cells. nih.gov Other targets of interest include tubulin, where some estrone analogs have been shown to interfere with microtubule dynamics, and various protein kinases involved in cell proliferation. mdpi.comcansa.org.za

Table 1: Examples of 16-Substituted Estrone Derivatives and Their Investigated Biological Effects This table is interactive. You can sort the data by clicking on the column headers.

Derivative Class Example Substituent at C-16 Investigated Biological Effect/Target Reference(s)
16-Azidomethyl Estrones Azidomethyl Antiproliferative, antimetastatic, tubulin polymerization mdpi.com
16-Triazolyl Estranes Phenyltriazolyl Antiproliferative mdpi.comnih.gov
16-Methylene-13α-estrones Methylene (B1212753) Precursor for spiropyrazolines, antiproliferative tandfonline.combeilstein-journals.org
16-Oxime Ethers Oxime ethers Cytotoxic, apoptosis induction, cell cycle arrest nih.govnih.gov

Further Elucidation of Stereochemical Effects on Biological Activity and Selectivity

The three-dimensional arrangement of atoms—or stereochemistry—in a molecule is a critical determinant of its biological activity. For this compound derivatives, the spatial orientation of substituents on the D-ring can profoundly impact how the molecule interacts with its biological target, influencing both potency and selectivity.

Research has already highlighted the significance of stereochemistry in this class of compounds. For instance, in a study of 16-triazolyl estradiol derivatives, it was discovered that only the 16β,17α-stereoisomers exhibited significant anticancer potential, demonstrating a clear structure-activity relationship based on the substituent's orientation. nih.gov Similarly, for 16-hydroxymethylene and 16-phenyltriazolyl derivatives of 13α-oestrone, the orientation of the substituents at positions 16 and 17 was found to influence antiproliferative properties. tandfonline.com The introduction of a 16-methylene group creates a planar, rigid α,β-unsaturated ketone system, which serves as a starting point for additions that can lead to different diastereomers. tandfonline.com

Future research must systematically investigate these stereochemical effects. This involves the synthesis of stereochemically pure isomers and comparing their biological activities. Such studies will help to map the three-dimensional requirements of the target's binding pocket. For example, comparing the activity of cis and trans isomers, or R and S enantiomers at a newly created chiral center, can provide invaluable insights. One study on A-C ring estrogen analogs found that a pure trans isomer was significantly more potent than a mixture of cis and trans isomers, underscoring the importance of stereochemical purity. nih.gov

A deeper understanding of how stereochemistry dictates interactions with targets like estrogen receptors (ERα and ERβ), tubulin, or various enzymes will enable the rational design of more selective and effective drugs. nih.govoup.com This knowledge is crucial for optimizing lead compounds, potentially enhancing their therapeutic index by increasing activity against the desired target while minimizing off-target effects.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

In modern drug discovery, computational modeling has become an indispensable tool for predicting how a molecule might behave and for refining its structure to improve its function. For this compound derivatives, advanced computational techniques offer a powerful avenue for accelerating research and development.

Molecular docking studies are already being employed to rationalize the experimental findings for various estrone analogs. nih.govnih.gov These studies simulate the binding of a ligand (the estrone derivative) to the three-dimensional structure of a protein target, such as the colchicine-binding site of tubulin, estrogen receptors, or enzymes like aromatase and 17β-HSD1. cansa.org.zanih.govscirp.orgscirp.org By predicting the binding mode and estimating the binding affinity, docking can help explain why certain derivatives are more potent than others and guide the design of new analogs with improved interactions. cansa.org.zascirp.org For example, docking studies have been used to identify key hydrogen bond interactions between estrone-coumarin hybrids and the active site of aromatase, providing a basis for their inhibitory activity. scirp.org

Future research will likely employ more sophisticated computational approaches. Quantitative Structure-Activity Relationship (QSAR) studies can be developed for large series of this compound derivatives to create mathematical models that correlate specific structural features with biological activity. oup.com These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, revealing how the molecules move and interact over time. This can offer deeper insights into the stability of the binding and the mechanism of action. By combining these computational tools, researchers can build robust predictive models to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of superior therapeutic candidates. nih.gov

Table 2: Application of Computational Modeling in Estrone Derivative Research This table is interactive. You can sort the data by clicking on the column headers.

Computational Technique Protein Target Purpose Reference(s)
Molecular Docking Tubulin (Colchicine Site) Discover potential antimitotic agents cansa.org.za
Molecular Docking Aromatase, 17β-HSD1 Predict binding modes and affinity of potential inhibitors scirp.orgscirp.org
Molecular Docking Estrogen Receptor α (ERα) Elucidate binding interactions, predict agonism/antagonism nih.govnih.gov

Exploration of Synergistic Effects in Combination Therapies

A cornerstone of modern cancer treatment is combination therapy, where drugs with different mechanisms of action are used together to enhance efficacy, overcome drug resistance, and reduce toxicity. Given the demonstrated anticancer properties of certain this compound derivatives, a significant future research direction is to explore their synergistic potential when combined with established chemotherapeutic agents or targeted therapies. mdpi.comnih.gov

The rationale for this approach is strong. For example, a this compound derivative that acts as a tubulin inhibitor could be combined with a DNA-damaging agent or a drug that targets a specific signaling pathway. mdpi.comcansa.org.za This multi-pronged attack could be more effective at killing cancer cells and preventing the emergence of resistant clones. Studies have shown that combining natural products or their derivatives with standard drugs like docetaxel, paclitaxel, or tamoxifen (B1202) can lead to synergistic effects in various cancer cell lines. frontiersin.orgjapsonline.com For instance, the combination of the curcumin (B1669340) analog Pentagamavunone-1 with tamoxifen resulted in significant synergy and enhanced apoptosis in breast cancer cells. japsonline.com

Future investigations should systematically screen combinations of promising this compound analogs with a panel of approved anticancer drugs across various cancer types. In vitro studies using cancer cell lines would be the first step to identify synergistic, additive, or antagonistic interactions, often using methodologies like the combination index (CI) analysis. Promising combinations would then be advanced to in vivo preclinical models to validate the enhanced antitumor efficacy and to assess the therapeutic window. This line of research could unlock new treatment paradigms, potentially repositioning this compound derivatives as powerful components of combination regimens for difficult-to-treat cancers.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 16-Methylene estrone in biological samples, and how can assay reproducibility be ensured?

  • Methodology : Radioimmunoassay (RIA) kits (e.g., Immunotech, Diasource) are commonly used due to their sensitivity for low-concentration hormones like estrone derivatives. Key steps include:

  • Validating intra- and inter-assay coefficients of variation (e.g., <15% for estrone ).
  • Using ultra-sensitive protocols for estradiol (E2) detection (detection limit: ~8.14 pmol/L) to account for cross-reactivity .
  • Storing samples at −20°C and processing within 2–3 months to prevent degradation .
    • Reproducibility : Calibration with certified reference materials (e.g., estrone calibration solutions for HPLC/mass spectrometry) and adherence to standardized protocols for centrifugation and storage .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Measures :

  • Classified under GHS as carcinogenic (Category 2) and reproductive toxicant (Category 1A/1B). Use PPE (gloves, lab coats) and avoid inhalation/contact .
  • Store away from incompatible materials (strong acids/oxidizers) and monitor for hazardous decomposition products (e.g., toxic fumes under fire conditions) .
  • Implement institutional biosafety guidelines for hormone handling and disposal .

Q. How should experimental designs address challenges with small sample sizes in estrone-related studies?

  • Design Considerations :

  • Use multilevel regression models to account for variance components in limited datasets, as demonstrated in estrone studies with small cohorts .
  • Apply logarithmic transformations to hormone measurements to normalize skewed distributions .
  • Prioritize case–case study frameworks (e.g., comparing hormone receptor-positive vs. -negative tumors) to maximize statistical power .

Advanced Research Questions

Q. How can contradictory data on hormone receptor interactions (e.g., HER2+ vs. HER2− tumors) be systematically analyzed?

  • Analytical Framework :

  • Use quartile-based odds ratios (ORs) to assess trends. For example:
  • HER2+ tumors show reduced estrone (E1) levels (OR = 0.530, p = 0.0234) but elevated estrone sulfate (E1S) (OR = 2.438, p = 0.0042) .
  • Apply Chi-square tests with Yates’ correction for categorical variables (e.g., ER/PR/HER2 status) and compute 95% confidence intervals for Spearman/Pearson correlations .
  • Address contradictions by stratifying subgroups (e.g., HER2+/ER+/PR+ vs. HER2−/ER−/PR−) to isolate confounding factors .

Q. What mechanisms explain the metabolic conversion of estrone derivatives in environmental or biological systems?

  • Mechanistic Insights :

  • Environmental Stability : Photodegradation studies show estrone half-lives vary with UV exposure and water chemistry . Anaerobic conditions (e.g., dairy lagoon water) promote microbial conversion of estrone to 17β-estradiol .
  • Biological Pathways : Catechol-O-methyltransferase (COMT) mediates methylation of estrone to metabolites like 2-methoxyestrone, impacting receptor binding affinity .

Q. How can researchers mitigate biases in multivariate analyses of hormone-cancer associations?

  • Statistical Strategies :

  • Use conditional logistic regression to control for confounders (e.g., BMI, menopausal status) in case-control studies .
  • Validate findings via sensitivity analyses, such as excluding outliers or adjusting for metabolic syndrome parameters (e.g., SHBG, free testosterone) .
  • Report Ptrend values to quantify dose-response relationships (e.g., E1S/E1 ratio trends in HER2+ tumors, Ptrend < 0.0001) .

Q. What are best practices for reporting contradictory data in estrone research manuscripts?

  • Guidelines :

  • Differentiate between exploratory and confirmatory analyses to avoid overinterpretation .
  • Disclose assay limitations (e.g., cross-reactivity in EIAs) and validate findings with orthogonal methods (e.g., mass spectrometry) .
  • Use supplementary materials for raw datasets (e.g., GitHub repositories for multilevel analysis) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.